3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
The compound “3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” is a complex organic molecule. It contains a pyridine ring, an oxadiazole ring, and a bromo-methylphenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, and the bromo-methylphenoxy group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and oxadiazole rings, and the bromo-methylphenoxy group. The bromine atom could potentially be a site for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on synthesizing new derivatives containing hydrazone, azole, diazole, and oxadiazole fragments, demonstrating potential antibacterial and antifungal activities. The research highlights the importance of N-containing substituents in influencing the biological activity of these compounds, especially against microbial strains like Candida tenuis and Aspergillus niger (Voskienė et al., 2012).
Coordination Chemistry and Material Science
- Investigations into 1,3,4‐Oxadiazolecopper(II) derivatives obtained from thiosemicarbazone complexes reveal the intricate relationship between ligand structure and the magnetic properties of the resulting compounds. This work underscores the potential of oxadiazole derivatives in the design of materials with specific magnetic behaviors (Gómez-Saiz et al., 2003).
Photophysical Properties and Material Applications
- Research on iridium tetrazolate complexes with varying ancillary ligands, including oxadiazole-containing ligands, showcases the capability for tuning the electronic and emission properties of these complexes, suggesting their utility in organic light-emitting devices and other photonic applications (Stagni et al., 2008).
Proton Transfer and Luminescence
- A study on pyrazolylpyridines, closely related to the structural motif of interest, demonstrates diverse photoreactions including excited-state intramolecular and intermolecular proton transfer. Such compounds offer intriguing insights into the design of materials for luminescence-based applications (Vetokhina et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-4-5-13(12(16)7-10)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNEWZBSOMACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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